molecular formula C6H6BrNOS B13779887 3-Bromo-thiophene-2-carboxylic acid methylamide

3-Bromo-thiophene-2-carboxylic acid methylamide

Cat. No.: B13779887
M. Wt: 220.09 g/mol
InChI Key: PFXHDUQSFQPSKB-UHFFFAOYSA-N
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Description

3-Bromo-thiophene-2-carboxylic acid methylamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the third position and a carboxylic acid methylamide group at the second position of the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-thiophene-2-carboxylic acid methylamide typically involves the bromination of thiophene derivatives followed by the introduction of the carboxylic acid methylamide group. One common method involves the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-thiophene-2-carboxylic acid is then converted to its methylamide derivative through a reaction with methylamine under appropriate conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-thiophene-2-carboxylic acid methylamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid methylamide group can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include thiophene amines and alcohols.

Scientific Research Applications

3-Bromo-thiophene-2-carboxylic acid methylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-thiophene-2-carboxylic acid methylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and the carboxylic acid methylamide group can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-thiophene-3-carboxylic acid: Similar structure but with different substitution pattern.

    3-Methyl-thiophene-2-carboxylic acid: Contains a methyl group instead of a bromine atom.

    Thiophene-2-carboxylic acid: Lacks the bromine atom and methylamide group.

Uniqueness

3-Bromo-thiophene-2-carboxylic acid methylamide is unique due to the combination of the bromine atom and the carboxylic acid methylamide group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

3-bromo-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C6H6BrNOS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,1H3,(H,8,9)

InChI Key

PFXHDUQSFQPSKB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CS1)Br

Origin of Product

United States

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